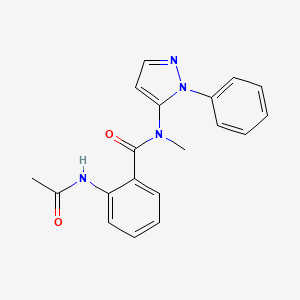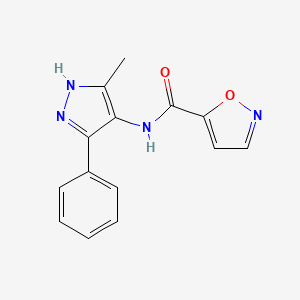![molecular formula C9H6ClF2NO B12889965 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzene ring fused to an oxazole ring, with chloromethyl and difluoromethyl substituents at the 2 and 6 positions, respectively. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloromethyl and difluoromethyl reagents in the presence of a suitable catalyst. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, a sequential one-pot procedure can be employed, where the initial aminocarbonylation of 2-aminophenols with aryl and vinyl bromides is followed by an acid-mediated ring closure to generate the benzoxazole structure . This method allows for the production of large quantities of the compound with high efficiency and minimal waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzoxazole derivatives, while oxidation reactions can produce oxazole N-oxides.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chloromethyl and difluoromethyl groups, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making the compound of interest in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole include other benzoxazole derivatives with different substituents, such as:
- 2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole
- 2-(Chloromethyl)-6-(trifluoromethyl)benzo[d]oxazole
- 2-(Chloromethyl)-6-(methyl)benzo[d]oxazole
Uniqueness
The uniqueness of this compound lies in its specific combination of chloromethyl and difluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C9H6ClF2NO |
|---|---|
Poids moléculaire |
217.60 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO/c10-4-8-13-6-2-1-5(9(11)12)3-7(6)14-8/h1-3,9H,4H2 |
Clé InChI |
JHEXCZHYAXFNHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)F)OC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


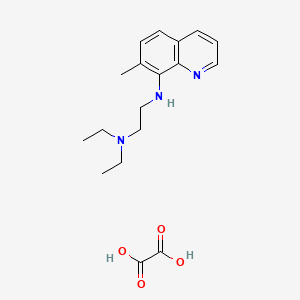
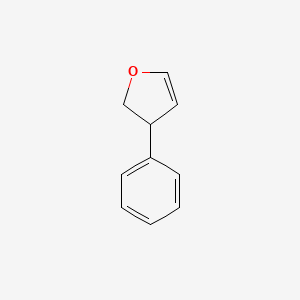
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
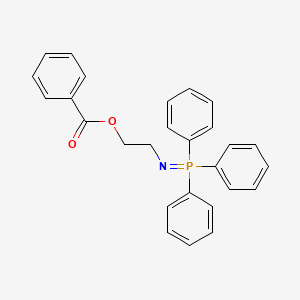
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)


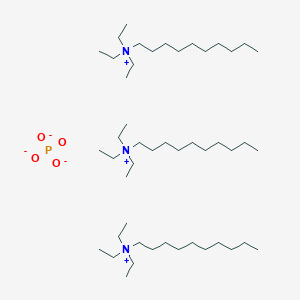
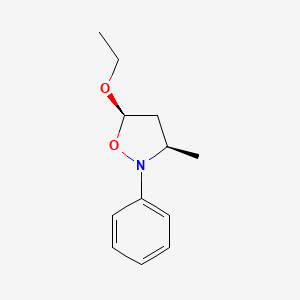
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
